molecular formula C28H32O6 B563015 Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside CAS No. 641635-63-4

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

Cat. No.: B563015
CAS No.: 641635-63-4
M. Wt: 464.558
InChI Key: MOKYEUQDXDKNDX-PBVUBXADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.55 g/mol . It is a derivative of D-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside typically involves the benzylation of D-galactopyranoside. The process includes the protection of hydroxyl groups followed by selective deprotection and benzylation . The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deprotection, the compound can participate in forming glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-Tri-O-benzyl-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.

    Methyl 2,3,4,6-Tetra-O-benzyl-D-galactopyranoside: Contains an additional benzyl group at position 6.

    Methyl 2,3,4-Tri-O-benzyl-D-mannopyranoside: Derived from mannose with similar benzyl substitutions.

Uniqueness

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is unique due to its specific substitution pattern on the galactose moiety, which imparts distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of galactose-containing oligosaccharides and glycoconjugates .

Properties

IUPAC Name

[(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKYEUQDXDKNDX-PBVUBXADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858098
Record name Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641635-63-4
Record name Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.